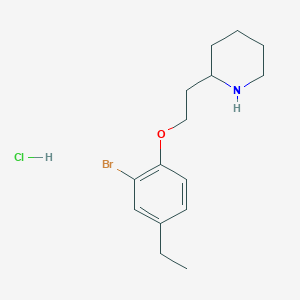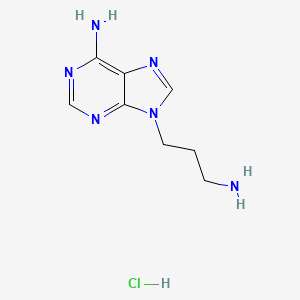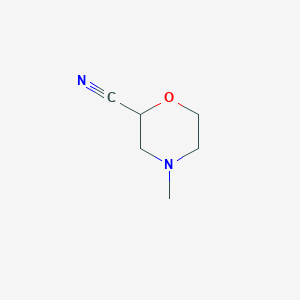![molecular formula C14H19ClF3NO B1441783 4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219968-00-9](/img/structure/B1441783.png)
4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride
Vue d'ensemble
Description
“4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS number 1219968-00-9 . It is used in the preparation of adenosine receptor antagonists .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H19ClF3NO . The InChI code is 1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-2-4-11(10)17-9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H .Physical And Chemical Properties Analysis
The compound is a white to off-white powder or crystals . It has a molecular weight of 281.71 . The storage temperature is at room temperature .Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution Reactions
Piperidine derivatives are explored for their nucleophilic substitution reactions, illustrating their utility in synthetic chemistry. For example, the reaction of piperidine with nitro-aromatic compounds in benzene affords nitro-piperidinobenzene derivatives, highlighting a method for synthesizing such compounds, which could have implications for further chemical synthesis and modification (Pietra & Vitali, 1972).
Environmental Persistence and Behavior
The occurrence, fate, and transformation of phenoxy acids, related to the broader family to which the queried compound may belong, in aquatic environments underscore the environmental implications of using such chemicals. These studies reveal the biodegradability and persistence of phenoxy herbicides, suggesting considerations for their environmental impact (Muszyński, Brodowska, & Paszko, 2019).
Pharmacological Research
In pharmacological contexts, piperidine derivatives are extensively studied for their actions on neurotransmitter systems. For instance, donepezil, a piperidine derivative, is analyzed for its pharmacological properties, including interactions with central acetylcholinesterase, which is relevant for treatments of cognitive disorders like Alzheimer's disease (Román & Rogers, 2004).
Molecular Design and Drug Development
Piperazine and piperidine rings are pivotal in the design of various therapeutic agents, demonstrating their versatility in drug development. These compounds serve as building blocks in creating molecules with potential activities against a wide range of conditions, from mental health disorders to infectious diseases, emphasizing their importance in medicinal chemistry (Rathi, Syed, Shin, & Patel, 2016).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information pictograms indicate that it is harmful to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-2-1-3-13(10-12)19-9-6-11-4-7-18-8-5-11;/h1-3,10-11,18H,4-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNWHIRBVFEELZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219968-00-9 | |
| Record name | Piperidine, 4-[2-[3-(trifluoromethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219968-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441704.png)

![2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441707.png)
![3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441709.png)
![Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate](/img/structure/B1441711.png)
![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B1441714.png)


![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B1441719.png)
![3,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1441720.png)


